2-Chloro-N-[3-(2-chlorobenzamido)phenyl]-5-nitrobenzamide
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Overview
Description
2-Chloro-N-[3-(2-chlorobenzamido)phenyl]-5-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro and nitro substituents on the benzamide structure, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-(2-chlorobenzamido)phenyl]-5-nitrobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamines in the presence of a solvent like N,N′-dimethylformamide at elevated temperatures (around 60°C) . The reaction proceeds through the formation of an amide bond between the benzoyl chloride and the arylamine, resulting in the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[3-(2-chlorobenzamido)phenyl]-5-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups on the benzene ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide and aromatic sites.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with different functional groups replacing the chloro or nitro groups.
Reduction Reactions: The primary product is the corresponding amine derivative.
Oxidation Reactions: Oxidized products may include carboxylic acids or quinones, depending on the reaction conditions.
Scientific Research Applications
2-Chloro-N-[3-(2-chlorobenzamido)phenyl]-5-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-(2-chlorobenzamido)phenyl]-5-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-N-[3-(2-chlorobenzamido)phenyl]-5-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications. Its combination of chloro and nitro groups provides a versatile platform for further chemical modifications and functionalization.
Properties
IUPAC Name |
2-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O4/c21-17-7-2-1-6-15(17)19(26)23-12-4-3-5-13(10-12)24-20(27)16-11-14(25(28)29)8-9-18(16)22/h1-11H,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXLKUAAGCDYIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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